molecular formula C23H21ClN4O2S2 B442484 (4E)-1-(1,3-BENZOTHIAZOL-2-YL)-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-({[(OXOLAN-2-YL)METHYL]AMINO}METHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-({[(OXOLAN-2-YL)METHYL]AMINO}METHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

Cat. No.: B442484
M. Wt: 485g/mol
InChI Key: NWQFHQQVDPEUIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-({[(OXOLAN-2-YL)METHYL]AMINO}METHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that features a benzothiazole ring, a chlorophenyl group, and a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(1,3-BENZOTHIAZOL-2-YL)-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-({[(OXOLAN-2-YL)METHYL]AMINO}METHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-({[(OXOLAN-2-YL)METHYL]AMINO}METHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-({[(OXOLAN-2-YL)METHYL]AMINO}METHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (4E)-1-(1,3-BENZOTHIAZOL-2-YL)-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-({[(OXOLAN-2-YL)METHYL]AMINO}METHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4E)-1-(1,3-BENZOTHIAZOL-2-YL)-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-({[(OXOLAN-2-YL)METHYL]AMINO}METHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H21ClN4O2S2

Molecular Weight

485g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)sulfanylmethyl]-4-(oxolan-2-ylmethyliminomethyl)-1H-pyrazol-3-one

InChI

InChI=1S/C23H21ClN4O2S2/c24-15-7-9-17(10-8-15)31-14-20-18(13-25-12-16-4-3-11-30-16)22(29)28(27-20)23-26-19-5-1-2-6-21(19)32-23/h1-2,5-10,13,16,27H,3-4,11-12,14H2

InChI Key

NWQFHQQVDPEUIK-UHFFFAOYSA-N

SMILES

C1CC(OC1)CN=CC2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)CSC5=CC=C(C=C5)Cl

Canonical SMILES

C1CC(OC1)CN=CC2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)CSC5=CC=C(C=C5)Cl

Origin of Product

United States

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